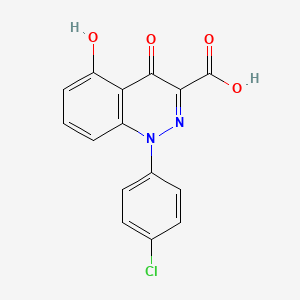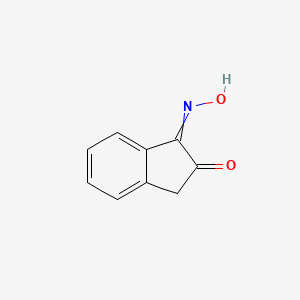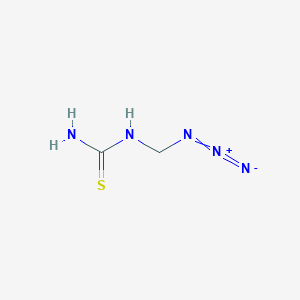![molecular formula C25H22NOP B12558859 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine CAS No. 146583-33-7](/img/structure/B12558859.png)
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is an organophosphorus compound that features a pyridine ring substituted with a diphenylphosphanyl group and a methoxymethyl group. This compound is known for its utility as a ligand in various catalytic processes, particularly in transition metal catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine typically involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine . This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the reactivity and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Coordination: It acts as a ligand, coordinating to transition metals in catalytic cycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted pyridine derivatives.
Coordination: Metal-ligand complexes.
科学的研究の応用
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: It is used in homogeneous catalysis, particularly in carbonylation reactions and cross-coupling reactions.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and polymers through catalytic processes.
作用機序
The mechanism of action of 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine primarily involves its role as a ligand in catalytic cycles. The compound coordinates to transition metals through its phosphine and pyridine groups, stabilizing the metal center and facilitating various catalytic transformations. The molecular targets include transition metal complexes, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
Diphenyl-2-pyridylphosphine: Similar structure but lacks the methoxymethyl group.
Triphenylphosphine: Lacks the pyridine ring and methoxymethyl group.
2-Phenylpyridine: Lacks the phosphine group.
Uniqueness
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is unique due to its combination of a phosphine group, a pyridine ring, and a methoxymethyl group. This unique structure allows it to act as a versatile ligand, capable of stabilizing metal centers and facilitating a wide range of catalytic reactions .
特性
CAS番号 |
146583-33-7 |
|---|---|
分子式 |
C25H22NOP |
分子量 |
383.4 g/mol |
IUPAC名 |
diphenyl-[2-(pyridin-2-ylmethoxymethyl)phenyl]phosphane |
InChI |
InChI=1S/C25H22NOP/c1-3-13-23(14-4-1)28(24-15-5-2-6-16-24)25-17-8-7-11-21(25)19-27-20-22-12-9-10-18-26-22/h1-18H,19-20H2 |
InChIキー |
HHWDNVVVYJCXBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3COCC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


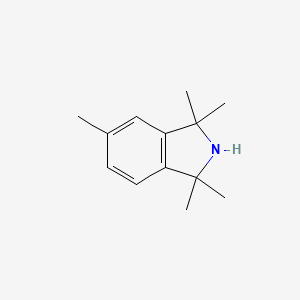
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
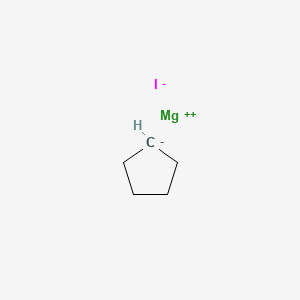
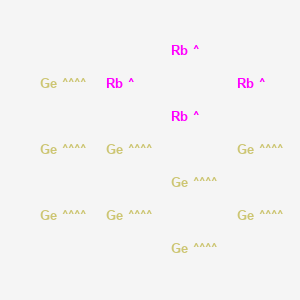
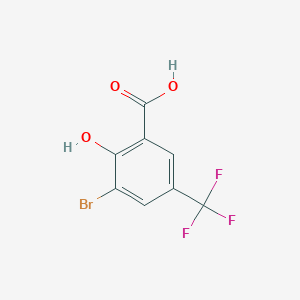


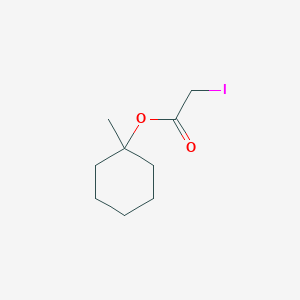
![Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane](/img/structure/B12558822.png)
